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molecular formula C11H18O B8734744 3-Isopropylidene-6-methyl-5-hepten-2-one CAS No. 2520-63-0

3-Isopropylidene-6-methyl-5-hepten-2-one

Cat. No. B8734744
M. Wt: 166.26 g/mol
InChI Key: XUOWQIBGRJIEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04122119

Procedure details

To a solution of 600 g of sodium hydroxide in 490 g of water was added 980 g of mesityl oxide together with 520 g of prenyl chloride and 25 g of trimethylstearylammonium chloride, and the mixture was reacted in a water bath under stirring for 2 hours (The reaction temperature rose to 70° C.). The reaction mixture was poured into water and extracted with ethyl ether. The ethereal solution was washed with water and dried over anhydrous sodium sulfate. The ether was distilled off under reduced pressure and the residue (1250 g) was further distilled to recover the unreacted mesityl oxide. Thereupon, as higher-boiling products, 560 g of a 2.5:1 mixture of 3-isopropenyl-6-methyl-5-hepten-2-one and 3-isopropylidene-6-methyl-5-hepten-2-one (purity 96.4%) was obtained. Based on the purity of 83.71% for the prenyl chloride used, the yield of 3-isopropenyl-6-methyl-5-hepten-2-one was 59% (410 g) and that of 3-isopropylidene- 6-methyl-5-hepten-2-one was 19% (130 g).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
980 g
Type
reactant
Reaction Step One
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
490 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].[CH2:10](Cl)[CH:11]=[C:12]([CH3:14])[CH3:13].[Cl-].CC(C)(C)CCCCCCCCCCCCCCCCC[NH3+]>O>[C:7](=[C:6]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:4](=[O:3])[CH3:5])([CH3:9])[CH3:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
980 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
520 g
Type
reactant
Smiles
C(C=C(C)C)Cl
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].CC(CCCCCCCCCCCCCCCCC[NH3+])(C)C
Name
Quantity
490 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 2 hours (The reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted in a water bath
CUSTOM
Type
CUSTOM
Details
rose to 70° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The ethereal solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue (1250 g) was further distilled
CUSTOM
Type
CUSTOM
Details
to recover the unreacted mesityl oxide
ADDITION
Type
ADDITION
Details
Thereupon, as higher-boiling products, 560 g of a 2.5:1 mixture of 3-isopropenyl-6-methyl-5-hepten-2-one

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)=C(C(C)=O)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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